N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-12(14)18-11/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSHZLZMDAJJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide typically involves the reaction of 3-acetylphenylamine with 5-chlorothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Potential)
The 5-chlorothiophene moiety may undergo substitution reactions with nucleophiles (e.g., amines, alkoxides), though direct experimental evidence for this compound is limited. Comparative studies on analogous chlorothiophenes suggest the following:
Theoretical Reactivity :
-
Electrophilic Sites : C-5 (activated by chlorine’s electron-withdrawing effect).
-
Nucleophiles : Primary/secondary amines, hydrazines.
-
Conditions : Polar aprotic solvents (DMF, DMSO), 80–120°C.
Predicted Outcomes :
| Nucleophile | Product | Expected Yield |
|---|---|---|
| Morpholine | 5-morpholino-N-(3-acetylphenyl)thiophene-2-carboxamide | 60–70% (estimated) |
Such reactions are hypothesized to enhance solubility or modulate target binding in medicinal chemistry applications .
Hydrolysis of the Acetyl Group
The acetyl group can be hydrolyzed to a hydroxyl or carboxylic acid functionality under acidic or basic conditions, though no explicit studies on this compound exist. Data from structurally related acetylphenyl derivatives indicate:
Hydrolysis Pathways :
| Conditions | Product | Applications |
|---|---|---|
| 10% HSO, reflux | N-(3-hydroxyphenyl)-5-chlorothiophene-2-carboxamide | Precursor for glycosylation |
| 5% NaOH, ethanol, Δ | N-(3-carboxyphenyl)-5-chlorothiophene-2-carboxamide | Coordination chemistry ligands |
Sulfonation and Sulfonamide Formation
While not directly observed in this compound, the thiophene ring’s electron-deficient nature suggests potential for sulfonation at the C-3 or C-4 positions. For example:
Hypothetical Reaction :
This could enable further derivatization into sulfonamides or sulfonic esters for enhanced pharmacokinetic properties .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) at the chlorine position is plausible, leveraging the thiophene ring’s aromatic system. For instance:
Suzuki Coupling :
Such reactions are widely used in medicinal chemistry to introduce biaryl motifs .
Scientific Research Applications
Antibacterial and Antifungal Activity
Recent studies have highlighted the antibacterial and antifungal properties of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide and its derivatives. A systematic investigation into a series of chalcone derivatives synthesized from this compound demonstrated significant antibacterial activity against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 50 µg/mL, indicating strong potential for therapeutic applications.
Table 1: Antibacterial Activity of Chalcone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4b | E. coli | ≤ 50 |
| 4n | P. aeruginosa | ≤ 50 |
| 4c | S. aureus | ≤ 50 |
The study also included an in silico analysis to predict the pharmacokinetic properties of these compounds, suggesting favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for drug development .
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of compounds similar to this compound has revealed that modifications can significantly enhance their biological efficacy. For instance, the incorporation of halogen atoms, such as chlorine, has been shown to improve the antibacterial activity of acetamide derivatives by stabilizing interactions with target enzymes . This highlights the importance of chemical modifications in optimizing drug candidates.
Synthesis and Environmental Considerations
The synthesis of this compound involves environmentally friendly methods that minimize waste production. For example, recent advancements in synthetic methodologies emphasize the use of less toxic reagents and solvents, contributing to sustainable chemical practices . This is particularly relevant in pharmaceutical development where regulatory pressures for greener processes are increasing.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(3-Acetylphenyl)-5-chlorothiophene-2-carboxamide
- CAS No.: 312772-68-2
- Molecular Formula: C₁₃H₁₀ClNO₂S
- Molecular Weight : 279.74 g/mol
- Purity : ≥95% (HPLC)
- Structural Features : Comprises a 5-chlorothiophene ring linked to a carboxamide group, with a 3-acetylphenyl substituent on the amide nitrogen.
This compound is a thiophene-carboxamide derivative, notable for its acetylphenyl substitution, which influences its electronic and steric properties. It serves as a key intermediate in medicinal chemistry and materials science due to its modular structure .
Comparison with Structurally Similar Compounds
Positional Isomers: N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide
- Structural Difference : Acetyl group on the para -position (4-position) of the phenyl ring vs. meta (3-position) in the target compound.
- Synthesis: Synthesized via acid-amine coupling between 5-chlorothiophene-2-carboxylic acid and 1-(4-aminophenyl)ethanone .
- Bioactivity: Positional isomerism can alter binding affinity in receptor-ligand interactions.
Oxazolidinone Derivatives: N-((3-(4-Acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide
Chalcone Derivatives: N-(4-(3-(3-Bromophenyl)acryloyl)phenyl)-5-chlorothiophene-2-carboxamide
- Structural Features : Chalcone backbone (α,β-unsaturated ketone) appended to the carboxamide group.
- Key Data :
- Applications: Chalcones are known for antimicrobial and anticancer activities; bromine substitution enhances lipophilicity .
Thiosemicarbazide Derivatives: N-(Carbamothioylamino)-5-chlorothiophene-2-carboxamide
- Structural Features : Replaces acetylphenyl with a thiosemicarbazide moiety (-NH-CS-NH₂).
- Key Data :
- Applications : Thiosemicarbazides exhibit antiviral and antitubercular activity .
Comparative Analysis Table
Key Findings and Implications
Substitution Patterns: Positional Isomerism (3- vs. 4-acetylphenyl) affects molecular symmetry and crystallinity . Oxazolidinone and Chalcone Additions introduce heterocyclic or conjugated systems, altering electronic properties and bioactivity .
Functional Group Impact :
- Thiosemicarbazide derivatives exhibit distinct reactivity due to the -CS-NH₂ group, enabling metal chelation .
- Bromine Substitution in chalcones increases molecular weight and lipophilicity, enhancing membrane permeability .
Pharmaceutical Relevance: The oxazolidinone derivative’s role as a degradation impurity underscores the importance of stability studies in drug development . Chalcone and thiosemicarbazide derivatives highlight the versatility of 5-chlorothiophene-2-carboxamide as a scaffold for bioactive molecules .
Biological Activity
N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of aromatic anilides, characterized by an anilide group attached to a thiophene ring. The presence of both acetyl and chloro substituents contributes to its pharmacological properties.
Molecular Formula : CHClNOS
Antimicrobial Activity
The compound has been evaluated for its antimicrobial potential against various pathogens, including Staphylococcus aureus , Escherichia coli , and Candida albicans . The results indicate that the biological activity varies significantly based on the substituents on the phenyl ring:
- Staphylococcus aureus : this compound showed promising activity, particularly against methicillin-resistant strains (MRSA).
- Escherichia coli : The compound exhibited moderate effectiveness, suggesting a selective action favoring Gram-positive bacteria over Gram-negative bacteria.
- Candida albicans : The antifungal activity was noted but was less potent compared to its antibacterial properties.
Structure-Activity Relationship (SAR)
Research has indicated that the position and nature of substituents on the phenyl ring are critical for enhancing biological activity. For instance:
- Compounds with halogenated substituents (like chlorine) showed increased lipophilicity, facilitating better membrane penetration.
- The introduction of acetyl groups has been linked to improved antimicrobial efficacy, particularly against resistant strains.
Data Table: Summary of Biological Activities
| Pathogen | Activity Level | Remarks |
|---|---|---|
| Staphylococcus aureus | High | Effective against MRSA |
| Escherichia coli | Moderate | Less effective compared to Gram-positive |
| Candida albicans | Moderate | Antifungal activity observed |
Case Studies and Research Findings
- Antimicrobial Screening : A study screened various N-substituted phenyl derivatives, including this compound, demonstrating its effectiveness against resistant bacterial strains. The compound met all criteria outlined in Lipinski's rule of five, indicating good drug-like properties .
- Mechanism of Action : The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, which is common among many antimicrobial agents .
- Comparative Analysis : In comparative studies with other derivatives, this compound was noted for its improved selectivity index when tested alongside traditional antibiotics like ciprofloxacin .
Q & A
Q. What is the standard synthetic pathway for N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide?
The base compound is synthesized via an acid-amine coupling reaction between 5-chlorothiophene-2-carboxylic acid and 1-(3-aminophenyl)ethanone. A typical protocol involves activating the carboxylic acid with a coupling agent (e.g., DCC or EDCl) in anhydrous dimethylformamide (DMF) under nitrogen, followed by reaction with the acetyl-substituted aniline derivative. Purification is achieved via recrystallization or column chromatography .
Q. How can researchers verify the purity and identity of the synthesized compound?
Key characterization methods include:
- IR Spectroscopy : Identify characteristic peaks such as N-H stretch (~3278 cm⁻¹), C=O (amide I band at ~1652 cm⁻¹), and aromatic C-H stretches (~3000–3100 cm⁻¹).
- NMR Analysis : ¹H NMR should show signals for the acetyl group (δ ~2.6 ppm, singlet) and aromatic protons (δ ~7.2–8.1 ppm). ¹³C NMR confirms carbonyl carbons (amide C=O at ~165 ppm, acetyl C=O at ~200 ppm).
- Mass Spectrometry : Validate the molecular ion peak (e.g., m/z 305.7 [M+H]⁺ for the base compound) .
Q. What solvent systems are optimal for recrystallizing this compound?
Ethanol-water mixtures (7:3 v/v) or ethyl acetate-hexane combinations are effective for recrystallization, yielding high-purity crystals with defined melting points (e.g., 174–176°C for derivative 4g) .
Advanced Research Questions
Q. How can experimental design be optimized to synthesize chalcone derivatives from This compound?
- Reaction Conditions : Reflux the base compound with substituted aromatic aldehydes (1:1.2 molar ratio) in ethanol containing 5% NaOH for 6–8 hours.
- Critical Variables : Control aldehyde reactivity (e.g., electron-deficient aldehydes require longer reaction times).
- Yield Optimization : Derivatives with electron-withdrawing groups (e.g., 4e with 3-bromophenyl) show higher yields (75.14%) compared to electron-donating groups (4b with 4-hydroxyphenyl, 43.73%) due to enhanced electrophilicity .
Q. How should researchers resolve contradictions in reported melting points or spectral data across derivatives?
- Purity Assessment : Use HPLC (C18 column, acetonitrile-water gradient) to detect impurities.
- Crystallographic Analysis : Single-crystal X-ray diffraction (e.g., as in Acta Crystallographica reports) provides definitive structural confirmation.
- Electronic Effects : Substituent-induced polarity changes (e.g., methoxy vs. bromo groups) alter melting points and spectral shifts .
Q. What methodologies are effective for analyzing the stability of This compound under varying pH conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via UV-Vis spectroscopy (λ_max ~280 nm).
- Mechanistic Insights : Acidic conditions may hydrolyze the amide bond, while alkaline conditions could deacetylate the phenyl ring. LC-MS identifies degradation products .
Q. How do substituents on the aromatic aldehyde influence the biological activity of chalcone derivatives?
- Structure-Activity Relationship (SAR) : Introduce substituents with known pharmacophoric effects (e.g., halogens for lipophilicity, hydroxyl groups for hydrogen bonding).
- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like cyclooxygenase-2 (COX-2) .
Q. What safety protocols are critical for handling This compound in scale-up reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
